Longifolonine

Description

Extraction and Preliminary Fractionation

The initial step involves the extraction of the dried and powdered plant material (leaves, bark, or root) with a suitable solvent system. An acidic methanol (B129727) extraction is a common starting point for liberating alkaloids from the plant matrix. The crude extract obtained is then subjected to an acid-base partitioning process to separate the alkaloids from other classes of compounds. The acidic extract, containing the protonated alkaloids, is washed with an organic solvent to remove neutral and acidic components. Subsequently, the aqueous layer is basified, typically with ammonia, to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent like dichloromethane.

Chromatographic Purification

The resulting crude alkaloidal fraction is a complex mixture that requires further separation to yield pure Longifolonine. Column chromatography is the primary technique used for this purpose. The crude mixture is adsorbed onto a stationary phase, such as silica (B1680970) gel, and eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol.

Fractions are collected systematically and monitored by thin-layer chromatography (TLC), using a suitable visualizing agent like Dragendorff's reagent, which is specific for alkaloids. Fractions exhibiting similar TLC profiles are combined. The final purification of this compound is often achieved through preparative thin-layer chromatography (pTLC) or recrystallization to obtain the compound in a pure, crystalline form. The identity and structure of the isolated this compound are then confirmed through spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), and in some cases, X-ray crystallography. researchgate.net

Table 1: Natural Sources of this compound

| Family | Species | Plant Part(s) |

| Lauraceae | Cryptocarya longifolia | Leaves, Bark, Root |

| Annonaceae | Xylopia parviflora | Root, Bark |

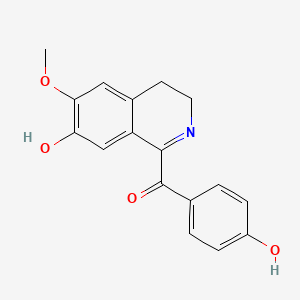

Structure

2D Structure

3D Structure

Properties

CAS No. |

77410-37-8 |

|---|---|

Molecular Formula |

C17H15NO4 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

(7-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-yl)-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C17H15NO4/c1-22-15-8-11-6-7-18-16(13(11)9-14(15)20)17(21)10-2-4-12(19)5-3-10/h2-5,8-9,19-20H,6-7H2,1H3 |

InChI Key |

XUPKMHYGWVWELF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CCN=C2C(=O)C3=CC=C(C=C3)O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C(=O)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Bioassay Guided Fractionation Methodologies in Natural Product Discovery

Principles of Bioassay-Guided Fractionation

Bioassay-guided fractionation is a systematic process that uses a specific biological assay to direct the separation and purification of active compounds from a crude natural extract. The process begins with the screening of a crude extract for a particular biological activity, such as antimicrobial, cytotoxic, or enzyme-inhibiting effects. If the crude extract shows promising activity, it is then fractionated using chromatographic techniques.

Each fraction is subsequently tested in the same bioassay. The most active fraction is selected for further separation, and this iterative process of fractionation and bioassaying is repeated until a pure, active compound is isolated. This approach ensures that the chemical separation efforts are focused solely on the biologically relevant constituents of the extract.

Application in Alkaloid Discovery from Cryptocarya

A pertinent example of this methodology is the isolation of cytotoxic alkaloids from Cryptocarya chinensis. In a study by Wu et al., an ethanol (B145695) extract of the plant demonstrated significant cytotoxic activity against cancer cell lines. researchgate.net This active extract was then subjected to bioassay-guided fractionation.

The crude extract was partitioned, and the resulting fractions were tested for their cytotoxic effects. The active fractions were further purified using a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC). At each stage of purification, the cytotoxic assay was used to identify the fractions containing the active principles. This process led to the successful isolation of several phenanthroindolizidine alkaloids, including (-)-antofine (B1663387) and dehydroantofine, which were responsible for the observed cytotoxicity. researchgate.netscience.gov This example illustrates the power of bioassay-guided fractionation in efficiently pinpointing and isolating bioactive alkaloids from a complex natural mixture.

Elucidation of Longifolonine S Chemical Structure and Stereochemistry

Application of Advanced Spectroscopic Techniques for Structural Determination

The initial characterization and structural elucidation of Longifolonine were accomplished through the application of several advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and atomic environment. Researchers isolated this compound, along with other known alkaloids, from the New Caledonian plant Cryptocarya longifolia and used spectroscopy for the primary investigation.

The principal spectroscopic techniques employed in the study of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework of the molecule. For instance, ¹H NMR data for this compound has shown a triplet signal at δ 2.89 ppm, indicating a specific type of proton coupling within the structure. Publicly available data includes ¹³C NMR spectra, which helps in identifying the number and chemical environment of all carbon atoms in the molecule.

Mass Spectrometry (MS) : This technique provides the exact molecular weight and elemental formula of the compound. The high-resolution mass spectrum of this compound confirms its molecular formula as C₁₇H₁₅NO₄. Gas Chromatography-Mass Spectrometry (GC-MS) data is also available, offering insights into its fragmentation patterns which further aid in structural confirmation.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would reveal characteristic absorption bands corresponding to its hydroxyl (-OH), methoxy (B1213986) (-OCH₃), carbonyl (C=O), and imine (C=N) functionalities, which are key features of its (7-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-yl)-(4-hydroxyphenyl)methanone structure.

| Spectroscopic Technique | Information Obtained for this compound | Reference |

|---|---|---|

| 13C NMR | Provides data on the carbon skeleton of the molecule. | |

| 1H NMR | Reveals proton environments and their connectivity, with specific signals identified. | |

| Mass Spectrometry (MS) | Determines the molecular formula (C₁₇H₁₅NO₄) and exact mass. | |

| Infrared (IR) Spectroscopy | Identifies key functional groups such as hydroxyl, methoxy, and carbonyl groups. |

X-ray Crystallographic Analysis for Definitive Structure and Absolute Configuration Assignment

While spectroscopic methods provide powerful data for proposing a chemical structure, X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional arrangement in the solid state. For this compound, its structure was conclusively determined by a single-crystal X-ray crystallographic analysis.

This powerful technique involves irradiating a high-quality single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a precise electron density map, from which the exact position of each atom in the crystal lattice can be determined. This analysis provides not only the connectivity of the atoms but also the absolute configuration of any stereogenic centers, which is crucial for understanding the molecule's interaction with other chiral molecules, such as biological receptors.

The X-ray analysis of this compound, performed alongside that of another alkaloid, Thalifoline, provided the definitive evidence for its proposed structure, confirming the placement of the methoxy and hydroxyl groups on the isoquinoline (B145761) core and the spatial relationship between the two aromatic rings.

| Analytical Method | Key Finding for this compound | Significance |

|---|---|---|

| Single-Crystal X-ray Diffraction | Definitive determination of the three-dimensional molecular structure. | Provides unambiguous proof of atomic connectivity and absolute configuration, validating spectroscopic data. |

Chemoinformatic and Computational Approaches in Structural Validation and Conformational Analysis

In modern chemical research, chemoinformatic and computational methods play a vital role in validating structures and exploring their properties. For this compound, various computed descriptors and identifiers are available that facilitate its classification and integration into chemical databases.

Chemoinformatic tools generate standardized representations of the molecule, which are essential for database searching and computational analysis. These include:

IUPAC Name : The systematic name, (7-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-yl)-(4-hydroxyphenyl)methanone, precisely describes the molecule's structure.

SMILES and InChI : These are line notations that encode the molecular structure, allowing for its use in various computational software and databases.

Computational chemistry offers methods to predict and analyze molecular properties. For a molecule like this compound, computational approaches can be used for:

Conformational Analysis : These methods can predict the most stable three-dimensional shapes (conformations) of the molecule in different environments, such as in solution. This is achieved by calculating the potential energy of various spatial arrangements.

Structural Validation : The predicted spectroscopic data (e.g., NMR chemical shifts) from a computed stable conformation can be compared with experimental data. A strong correlation between the calculated and measured values provides further validation of the determined structure.

| Identifier/Descriptor | Value for this compound | Purpose |

|---|---|---|

| Molecular Formula | C₁₇H₁₅NO₄ | Defines the elemental composition. |

| IUPAC Name | (7-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-yl)-(4-hydroxyphenyl)methanone | Systematic and unambiguous chemical name. |

| InChIKey | XUPKMHYGWVWELF-UHFFFAOYSA-N | Hashed, unique identifier for database indexing. |

| SMILES | COC1=C(C=C2C(=C1)CCN=C2C(=O)C3=CC=C(C=C3)O)O | A line notation for representing molecular structure. |

Synthetic Endeavors Towards Longifolonine and Its Structural Analogues

Total Synthesis Strategies and Retrosynthetic Analysis of Longifolonine

The synthesis of complex natural products like this compound, a member of the 1-benzoyl-3,4-dihydroisoquinoline alkaloids, presents a significant challenge that drives innovation in synthetic organic chemistry. Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available starting materials, reveals key bonds and strategic disconnections that form the basis of a synthetic plan. For this compound, this analysis typically identifies the C1-benzoyl bond and the bonds forming the dihydroisoquinoline core as primary targets for disconnection, leading to various strategic approaches for its construction.

Photo-oxidation Based Approaches in Benzylisoquinoline Alkaloid Synthesis

Photo-oxidation has emerged as a powerful tool in the synthesis of benzylisoquinoline alkaloids. This method often involves the use of light to induce an oxidative transformation, which can facilitate the formation of key bonds or the cleavage of others to generate desired intermediates. In the context of benzylisoquinoline synthesis, photochemical reactions can be employed for cyclization, dearomatization, and bond cleavage. researchgate.netresearchgate.net For instance, a photo-oxidative cleavage reaction has been effectively used to degrade bisbenzylisoquinoline alkaloids, demonstrating the method's utility in manipulating these complex scaffolds. researchgate.net Similarly, photochemical cyclization of specific precursors has been developed to yield oxoaporphine alkaloids, which share structural similarities with the broader benzylisoquinoline family. rsc.orgrsc.org

A notable application of this strategy is the first total synthesis of this compound. sioc-journal.cn This approach leverages a photo-oxidation reaction as a key step to construct the target molecule. sioc-journal.cn The use of light-induced reactions offers an alternative to traditional methods, sometimes providing milder reaction conditions and unique reactivity patterns that can simplify complex synthetic sequences. researchgate.net The successful application of photo-oxidation in the synthesis of this compound and the related alkaloid nelumstemine underscores the potential of this strategy in accessing 1-benzoyl-3,4-dihydroisoquinoline alkaloids. sioc-journal.cn

Multi-step Linear Synthetic Pathways

The first total synthesis of this compound was accomplished via a multi-step linear pathway. sioc-journal.cn This type of synthesis begins with a precursor molecule which is progressively elaborated through a sequence of chemical transformations. Each step builds upon the last, adding complexity until the final structure of this compound is achieved. Such a pathway requires careful planning to ensure that the functional groups introduced at each stage are compatible with subsequent reaction conditions. Although specific details of the step-by-step synthesis are proprietary to the research that developed it, the general approach involves the sequential formation of the substituted isoquinoline (B145761) ring system followed by the introduction of the benzoyl group at the C1 position.

Key Synthetic Transformations and Mechanistic Investigations in this compound Construction

The construction of the this compound scaffold relies on a series of key chemical reactions. These transformations are designed not only to form the requisite carbon-carbon and carbon-nitrogen bonds but also to do so with a high degree of control over the placement and three-dimensional orientation of various functional groups.

Formation of the Benzylisoquinoline Core Skeleton

The benzylisoquinoline skeleton is the foundational structure of a vast family of alkaloids, including this compound. oup.com Its synthesis is a cornerstone of alkaloid chemistry. The biosynthesis of this core structure begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. oup.comoup.com This reaction, catalyzed by norcoclaurine synthase (NCS), is a biological equivalent of the Pictet-Spengler reaction. oup.com

In laboratory synthesis, several classical methods are employed to construct this core. These include:

The Bischler-Napieralski reaction: This involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride, followed by reduction to yield a tetrahydroisoquinoline.

The Pictet-Spengler reaction: This method condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring. sioc-journal.cnresearchgate.net

The Pomeranz-Fritsch reaction: This synthesis uses an aminoacetal of a benzaldehyde (B42025) which undergoes acid-catalyzed cyclization to form the isoquinoline ring.

More modern approaches include metal-catalyzed reactions and photochemical methods to form the benzylisoquinoline skeleton. researchgate.netrsc.org For example, isoquinolines can be directly metalated at the C-1 position and then reacted with aromatic aldehydes to create aryl(isoquinolin-1-yl)carbinols, which are versatile precursors for various benzylisoquinoline and aporphine (B1220529) alkaloids. rsc.orgrsc.org

Regioselective and Stereoselective Introduction and Manipulation of Functional Groups

Regioselectivity and stereoselectivity are critical concepts in the synthesis of complex molecules like this compound, ensuring that bonds and functional groups are formed at the correct position and with the correct spatial orientation. masterorganicchemistry.comyoutube.com

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. egrassbcollege.ac.inkhanacademy.org In the synthesis of this compound, regioselectivity is crucial when modifying the aromatic rings. For example, during the construction of the isoquinoline core, the cyclization must occur at the correct position relative to the existing substituents on the phenyl ring to yield the desired isomer. Likewise, any subsequent reactions on the benzoyl or isoquinoline portions, such as nitration, halogenation, or demethylation, must be directed to the intended carbon atom to avoid the formation of undesired isomers. The direct metalation of alkoxy-substituted isoquinolines at the C-1 position is a prime example of a highly regioselective reaction used to build precursors for these alkaloids. rsc.org

Stereoselectivity is the preference for the formation of one stereoisomer over another. egrassbcollege.ac.inyoutube.com While this compound itself is not chiral, many of its precursors and related benzylisoquinoline alkaloids are. In such cases, controlling the stereochemistry is paramount. For instance, in the synthesis of related tetrahydroisoquinoline alkaloids, if a chiral center is present at the C1 position, reactions must be designed to produce the desired enantiomer or diastereomer. This can be achieved by using chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions where the existing stereochemistry of the molecule directs the outcome of a subsequent reaction. researchgate.net The development of enantioselective methods, such as asymmetric Pictet-Spengler reactions, has been a significant focus in the synthesis of chiral isoquinoline alkaloids. researchgate.net

Optimization of Reaction Conditions and Yields

The efficient synthesis of complex natural products like this compound and its analogues is often a formidable challenge, necessitating meticulous optimization of each synthetic step to maximize yields and ensure scalability. Research into the synthesis of structurally related terpenoid and alkaloid frameworks provides significant insights into the types of optimizations that are crucial for success. Key strategies involve the careful selection of reagents, catalysts, solvents, and the fine-tuning of reaction parameters such as time and temperature.

In the synthesis of related sesquiterpenoids like longiborneol, late-stage C-H functionalization is a critical step that often requires extensive optimization. nih.gov For instance, in the oxidation of acetyl longiborneol, various catalysts and oxidizing agents were screened to improve the yield of the desired ketone. nih.gov Initial trials with an Fe(PDP) catalyst yielded the target C11 ketone in only 3% yield. nih.gov A significant improvement was achieved by switching the oxidizing reagent to 3-methyl-(trifluoromethyl)dioxirane (TFDO), which increased the yields of all oxidation products. nih.gov Further optimization revealed that reducing the loading of TFDO from 10 equivalents to 3 equivalents could enhance the product yields even more. nih.gov However, it was also found that portionwise addition of the reagent or altering the temperature was detrimental to the reaction's outcome. nih.gov

Another critical transformation, the semipinacol rearrangement to form key intermediates, was also subject to optimization. The use of p-toluenesulfonic acid as a Brønsted acid catalyst was found to improve the yield of this rearrangement to 83% on a multigram scale. nih.gov Similarly, the efficiency of radical cyclizations, a key strategy for constructing the tricyclic core of longiborneol, was highly dependent on the reaction conditions. Optimized conditions for a metal-hydride hydrogen atom transfer (MHAT)-initiated cyclization, which included the use of essential buffering agents to prevent acid-mediated decomposition, resulted in an impressive 85% yield for the formation of the tricyclic product. nih.govchemrxiv.org

These examples underscore a general principle in complex molecule synthesis: systematic adjustments to reaction parameters are essential. The choice of solvent, the nature and amount of the oxidant or catalyst, and the reaction time can dramatically influence the conversion of starting materials and the selectivity towards the desired product. scielo.br For example, in oxidative coupling reactions to form dihydrobenzofuran neolignans, it was demonstrated that switching to acetonitrile (B52724) as a solvent and using 0.5 equivalents of silver(I) oxide as the oxidant provided the best balance between conversion and selectivity, while also reducing the reaction time from 20 hours to just 4 hours. scielo.br The first total syntheses of this compound itself were based on a photo-oxidation strategy, highlighting the importance of specific, optimized reaction classes for this alkaloid family. sioc-journal.cnsioc-journal.cn

Table 1: Examples of Reaction Condition Optimization in the Synthesis of Related Scaffolds

Development of this compound Derivatives and Structural Analogues for Research Purposes

The structural scaffold of this compound, and its biosynthetic precursor longifolene (B8805489), represent valuable starting points for the development of novel bioactive compounds. nih.govnih.gov By chemically modifying these natural frameworks, researchers can create libraries of derivatives and analogues to probe biological pathways and discover new therapeutic leads. nih.govresearchgate.net This research is driven by the diverse pharmacological properties, including antifungal and antitumor activities, reported for related alkaloids and terpenoids. nih.govnih.gov

One avenue of research has focused on using longifolene, a readily available tricyclic sesquiterpene, to synthesize tetralone derivatives. nih.gov A series of novel compounds incorporating a 1,2,4-triazole (B32235) moiety, a structure known for its presence in anticancer drugs, were designed and synthesized. nih.gov These derivatives were then evaluated for their antiproliferative activity against various human cancer cell lines. The results indicated that the position, type, and number of substituent groups on the phenyl ring of the derivative significantly influenced its antitumor activity. For example, a derivative with both 3'-nitro and 4'-chloro substituents (compound 6h) showed markedly better antitumor activity than derivatives with only a 3'-nitro (6k) or a 4'-chloro (6j) group. nih.gov This demonstrates how systematic structural modification can be used to establish structure-activity relationships (SAR) for research purposes.

In another research direction, longifolene was used as a starting material to generate novel diacylhydrazine compounds. nih.gov These derivatives were designed based on the structure of succinate (B1194679) dehydrogenase (SDH) inhibitors, a known class of fungicides. The resulting compounds were screened for their in vitro antifungal activity against a panel of plant pathogenic fungi. Several of the synthesized derivatives exhibited excellent antifungal properties, with some, like compound 5a (R = o-I Ph), showing inhibitory rates as high as 97.5% against P. piricola. nih.gov

The development of these analogues is not limited to synthetic modifications of natural precursors. Alkaloids structurally related to this compound, such as thalifoline, have been isolated and studied for their biological activities, including antifungal effects against pathogens like Fusarium oxysporum. medchemexpress.comchemfaces.com The study of these naturally occurring analogues provides further insight into the pharmacophore responsible for biological activity and informs the design of future synthetic derivatives. researchgate.net

Table 2: Selected Longifolene-Derived Analogues and Their Research Applications

Table of Mentioned Compounds

Investigation of Longifolonine S Biosynthetic Pathway

Identification of Putative Biosynthetic Precursors to the Benzylisoquinoline Scaffold

The biosynthesis of the fundamental benzylisoquinoline scaffold, the core structure of Longifolonine, is known to originate from the aromatic amino acid L-tyrosine. Through a series of enzymatic modifications, L-tyrosine gives rise to two key precursor molecules that ultimately condense to form the characteristic isoquinoline (B145761) skeleton.

The primary precursors are believed to be dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). Dopamine is formed from L-tyrosine via hydroxylation to L-DOPA followed by decarboxylation. Concurrently, L-tyrosine can be converted to 4-HPAA through a pathway likely involving transamination, decarboxylation, and oxidation.

The condensation of dopamine and 4-HPAA, a reaction known as the Pictet-Spengler condensation, is a pivotal step. This reaction, catalyzed by the enzyme norcoclaurine synthase (NCS), leads to the formation of (S)-norcoclaurine, the central intermediate in the biosynthesis of almost all benzylisoquinoline alkaloids.

Subsequent modifications to the (S)-norcoclaurine core, including methylations, hydroxylations, and oxidative coupling, give rise to the vast diversity of benzylisoquinoline alkaloids observed in nature. For this compound, it is hypothesized that precursors derived from this central pathway undergo further unique enzymatic transformations to yield its final structure.

Putative Precursors in the Biosynthesis of the Benzylisoquinoline Scaffold

| Precursor | Origin | Role |

|---|---|---|

| L-Tyrosine | Primary Metabolism (Shikimate Pathway) | Initial building block for both dopamine and 4-HPAA |

| Dopamine | Derived from L-Tyrosine | Provides the isoquinoline portion of the scaffold |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Derived from L-Tyrosine | Provides the benzyl (B1604629) portion of the scaffold |

| (S)-Norcoclaurine | Condensation of Dopamine and 4-HPAA | Central intermediate for benzylisoquinoline alkaloids |

Proposed Enzymatic Transformations and Reaction Cascades Leading to this compound

Following the formation of the basic benzylisoquinoline skeleton, a series of specific enzymatic reactions are proposed to tailor the structure into this compound. While the exact enzymes involved in this compound biosynthesis have not been characterized, the proposed transformations are based on known enzymatic reactions in the biosynthesis of other benzylisoquinoline alkaloids.

The key proposed enzymatic steps include:

O-Methylation and N-Methylation: Methyltransferases are expected to add methyl groups to the hydroxyl and amine functionalities of the early intermediates. These reactions utilize S-adenosyl methionine (SAM) as the methyl group donor.

Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the introduction of hydroxyl groups at specific positions on the aromatic rings.

Oxidative Coupling: Phenolic oxidative coupling, catalyzed by FAD-dependent oxidases, is a common mechanism for forming new carbon-carbon or carbon-oxygen bonds in alkaloid biosynthesis. This step is crucial for the formation of more complex, polycyclic structures.

Reduction and Oxidation: Reductases and oxidases are anticipated to be involved in modifying the oxidation state of the isoquinoline core, potentially leading to the dihydroisoquinoline structure seen in this compound.

Benzoyl Group Addition: A key and distinguishing feature of this compound is its 1-benzoyl group. The addition of this group is likely catalyzed by a specific acyltransferase, which would utilize benzoyl-CoA as a substrate. The biosynthesis of benzoyl-CoA itself would originate from the shikimate pathway via phenylalanine or benzoic acid.

The precise sequence and interplay of these enzymatic reactions would constitute the reaction cascade leading to the final structure of this compound.

Proposed Enzymatic Reactions in this compound Biosynthesis

| Enzyme Class | Proposed Reaction | Substrate(s) | Product Feature |

|---|---|---|---|

| Methyltransferases | Addition of methyl groups | Benzylisoquinoline intermediates, SAM | Methoxy (B1213986) and N-methyl groups |

| Cytochrome P450 Monooxygenases | Hydroxylation of aromatic rings | Benzylisoquinoline intermediates | Hydroxyl groups |

| FAD-dependent Oxidases | Phenolic oxidative coupling | Hydroxylated benzylisoquinoline intermediates | Formation of new ring structures |

| Reductases/Oxidases | Modification of oxidation state | Isoquinoline core | Dihydroisoquinoline structure |

| Acyltransferases | Addition of the benzoyl group | Dihydroisoquinoline intermediate, Benzoyl-CoA | 1-Benzoyl substituent |

Isotopic Labeling Studies for Tracing Biosynthetic Intermediates

Isotopic labeling is a powerful technique for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product. While specific isotopic labeling studies on this compound have not been reported in the available literature, the methodology remains a cornerstone for investigating alkaloid biosynthesis.

In a typical experiment, a stable or radioactive isotope-labeled precursor, such as ¹³C- or ¹⁴C-labeled L-tyrosine, would be fed to the producing organism, Cryptocarya longifolia. After a period of incubation, this compound and other potential intermediates would be isolated. The distribution of the isotopic label within the molecules would then be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for stable isotopes or scintillation counting for radioactive isotopes.

By analyzing the labeling pattern in the final this compound molecule, researchers can deduce which atoms from the precursor are incorporated and where they are located. This information provides direct evidence for the proposed biosynthetic pathway and can help to identify and confirm the roles of various intermediates.

For example, feeding with specifically labeled L-tyrosine could confirm its role as the primary precursor. Similarly, administering labeled putative intermediates, such as (S)-norcoclaurine, and observing the incorporation of the label into this compound would provide strong support for their involvement in the pathway.

Hypothetical Isotopic Labeling Experiments for this compound Biosynthesis

| Labeled Precursor | Analytical Technique | Expected Outcome | Information Gained |

|---|---|---|---|

| [¹³C]-L-Tyrosine | ¹³C-NMR Spectroscopy | Enrichment of specific carbon signals in the this compound spectrum | Confirmation of L-tyrosine as the primary precursor and mapping of its carbon skeleton onto the final product |

| [¹⁴C]-Dopamine | Scintillation Counting | Radioactivity detected in isolated this compound | Confirmation of dopamine's role as a direct precursor to the isoquinoline portion |

| [¹³C]-Benzoic Acid | ¹³C-NMR Spectroscopy | Labeling observed in the benzoyl group of this compound | Elucidation of the origin of the 1-benzoyl substituent |

| Deuterium-labeled intermediates | Mass Spectrometry | Incorporation of deuterium (B1214612) into this compound | Tracing the fate of specific hydrogen atoms and understanding reaction mechanisms |

Exploration of Longifolonine S Biological Relevance and Molecular Interactions

Contextual Association with Bioactivity of Source Plant Extracts

The presence of Longifolonine in certain plant species has been documented in studies investigating a range of bioactivities, from anthelmintic to insecticidal properties. This association provides the primary impetus for its study.

Isolation from Plants Subjected to Anthelmintic Activity Studies

This compound has been identified in plants that are either used traditionally as anthelmintics or have been part of large-scale screening programs to discover new anti-parasitic compounds. researchgate.netnih.gov Plants from the genus Xylopia, a known source of this compound, are used in traditional medicine as anthelmintic agents. niscpr.res.in The use of natural plant extracts as de-wormers is a long-standing practice, often attributed to the presence of secondary metabolites like alkaloids. nih.govijbcp.com

Co-occurrence with Other Alkaloids Demonstrating Specific Bioactivities (e.g., Antifungal)

This compound is part of a complex mixture of alkaloids within its source plants. The bioactivities of these co-occurring compounds provide further context for the potential pharmacological profile of the plant extract and its constituents. In Cryptocarya longifolia, this compound is isolated alongside numerous other alkaloids, several of which have demonstrated biological effects in laboratory studies. nih.gov

For instance, Thalifoline, an alkaloid co-isolated with this compound, has been noted for its antifungal activity. nih.gov Furthermore, studies on various Cryptocarya species have identified a range of isoquinoline (B145761) alkaloids that exhibit significant cholinesterase inhibitory activity, a mechanism relevant to the treatment of neurodegenerative diseases like Alzheimer's. nih.govebi.ac.uk Most of these alkaloids showed a higher inhibition towards butyrylcholinesterase (BChE) than acetylcholinesterase (AChE). nih.gov The phenanthrene (B1679779) alkaloid 2-methoxyatherosperminine, isolated from Cryptocarya griffithiana, was found to be a potent BChE inhibitor. nih.gov This co-occurrence of multiple bioactive alkaloids, including those with antifungal and cholinesterase-inhibiting properties, underscores the rich phytochemical profile of the source plants. researchgate.netnih.gov

Table 1: Bioactivity of Selected Alkaloids Co-occurring with this compound in Cryptocarya Species

| Alkaloid | Source Species (Genus Cryptocarya) | Demonstrated Bioactivity | Reference(s) |

|---|---|---|---|

| Thalifoline | C. longifolia | Antifungal | nih.gov |

| 2-methoxyatherosperminine | C. griffithiana | Butyrylcholinesterase (BChE) Inhibition | nih.govebi.ac.uk |

| (+)-N-methyllaurotetanine | C. infectoria | Cholinesterase Inhibition | nih.gov |

| (+)-Reticuline | C. griffithiana | Cholinesterase Inhibition | nih.gov |

| Atherosperminine | C. infectoria | Cholinesterase Inhibition | nih.gov |

Role in Phytochemical Profiles of Plants Under Investigation for Insecticidal Properties

The genera Cryptocarya and Xylopia have also been subjects of investigation for their insecticidal properties. ingentaconnect.comresearchgate.net Studies on the essential oil from the root bark of Xylopia parviflora demonstrated fumigant toxicity against the cowpea seed bruchid, Callosobruchus maculatus. ingentaconnect.comnih.gov Similarly, the essential oil of Cryptocarya alba has shown significant insecticidal effects against the housefly, Musca domestica. researchgate.net

General Mechanistic Investigations of Molecular Interactions

Direct mechanistic studies on this compound are not available in the current literature. However, by examining research on its structural class—1-substituted isoquinolines—it is possible to hypothesize about its potential molecular interactions and structure-activity relationships.

Hypothetical Receptor Binding and Target Identification Studies

For many alkaloids, biological activity stems from their ability to bind to specific protein targets, such as enzymes or receptors. Molecular docking is a computational technique used to predict how a molecule might bind to a target. While no docking studies have been published for this compound specifically, such studies have been performed on related isoquinoline alkaloids, providing a model for how this compound might interact with biological targets. For example, molecular docking of the related alkaloid 2-methoxyatherosperminine revealed that it fits well into the choline-binding site and catalytic triad (B1167595) of human butyrylcholinesterase, forming hydrogen bonds with key amino acid residues. nih.govebi.ac.uk This provides a hypothetical framework for how other alkaloids from Cryptocarya, including this compound, might interact with this or other enzymes. The general structure of this compound, with its rigid isoquinoline core and appended benzoyl group, presents distinct regions for potential hydrogen bonding and hydrophobic interactions within a receptor's binding pocket.

Structural Basis for Potential Biological Interactions and Structure-Activity Relationship (SAR) Concepts

Structure-activity relationship (SAR) studies on the broader class of 1-benzoyl-3,4-dihydroisoquinolines have identified key structural features essential for certain biological activities, such as cytotoxicity. These findings can be extrapolated to form a hypothetical SAR for this compound.

Key structural concepts for the bioactivity of this alkaloid class include:

The α-ketoimine Moiety: The core structure containing the C=N bond of the dihydroisoquinoline ring conjugated with the C=O of the benzoyl group is considered crucial for potent activity in some analogues.

Substitution on the Isoquinoline Ring: The type and position of substituents on the isoquinoline's benzene (B151609) ring (Ring A) significantly influence activity. For this compound, this includes a methoxy (B1213986) group at C-6 and a hydroxyl group at C-7.

Substitution on the Benzoyl Ring: The substitution pattern on the C-1 benzoyl group (Ring C) is another critical determinant of activity. This compound possesses a hydroxyl group at the 4'-position of this ring.

Advanced Analytical Methodologies for Longifolonine Research

High-Resolution Spectrometric Techniques for Qualitative and Quantitative Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation and quantification of Longifolene (B8805489) and its related compounds. Coupled with chromatographic systems, HRMS provides unparalleled sensitivity and selectivity, which is crucial for distinguishing between structurally similar sesquiterpenes often found together in natural extracts.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed. mdpi.comresearchgate.netmdpi.com For qualitative analysis, the focus lies on obtaining accurate mass measurements to determine the elemental composition of Longifolene and its metabolites. High-resolution instruments, including Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, enable the differentiation of isobaric compounds—molecules with the same nominal mass but different elemental formulas. acs.orgnih.gov

The fragmentation patterns of Longifolene and other sesquiterpenes under different ionization techniques, such as electron ionization (EI) for GC-MS and electrospray ionization (ESI) for LC-MS, provide valuable structural information. researchgate.net For instance, the mass spectrum of Longifolene can be compared against spectral libraries like the NIST 08 library for positive identification. researchgate.net In a study on the ozonolysis of Longifolene, a GC × GC Thermal Desorption Aerosol Gas Chromatograph/Mass Spectrometer (2D-TAG) was used to analyze the oxidation products, demonstrating the power of high-resolution MS in complex mixture analysis. copernicus.org

For quantitative analysis, techniques such as selected ion monitoring (SIM) in GC-MS can be used to achieve low limits of detection (LOD) and quantification (LOQ). mdpi.com A study on the determination of sesquiterpenes in wine reported an average LOD of 0.05 µg L⁻¹ and LOQ of 0.15 µg L⁻¹. mdpi.com By using stable isotope-labeled internal standards, quantitative accuracy can be significantly enhanced, compensating for matrix effects and variations in instrument response. mdpi.com

| Technique | Instrumentation | Application | Key Findings/Parameters |

|---|---|---|---|

| GC-HRMS | Gas Chromatograph coupled to a Quadrupole Time-of-Flight (GC/Q-TOF) Mass Spectrometer | Identification and quantification of Longifolene and other sesquiterpenes in essential oils. | Accurate mass measurement for confident identification of components, even at trace levels. agilent.com |

| LC-HRMS | Thermo Scientific Q-Exactive Plus orbitrap mass spectrometer with ESI source | Structural elucidation of sesquiterpenes from plant extracts. | Acquisition of high-resolution mass spectra for determining elemental composition and fragmentation pathways. nih.gov |

| GC-MS (SIM mode) | Gas Chromatography-Mass Spectrometry | Quantitative analysis of sesquiterpenes. | Achieved low limits of detection (LOD) and quantification (LOQ) for trace-level analysis. mdpi.com |

Advanced Chromatographic Methods for Separation, Purity Assessment, and Trace Analysis

Given the complexity of the matrices in which Longifolene is found, such as pine resins and essential oils, advanced chromatographic techniques are indispensable for its separation and purification. wikipedia.orglinxingpinechem.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) has emerged as a powerful tool for the analysis of complex volatile mixtures like essential oils. agilent.comchromatographyonline.com This technique employs two columns with different stationary phases (e.g., a nonpolar primary column and a polar secondary column) to achieve a higher degree of separation than is possible with a single column. agilent.com The enhanced peak capacity of GCxGC allows for the resolution of co-eluting compounds, which is critical for both the identification of minor components and the accurate quantification of major ones. agilent.comwiley.com

High-Performance Liquid Chromatography (HPLC) is another versatile technique used in Longifolene research, particularly for purification and for the analysis of less volatile derivatives. Reversed-phase HPLC, often using octadecyl-silica (ODS) columns, is a common approach. tandfonline.com A study on the purification of volatile sesquiterpenes produced by recombinant E. coli demonstrated the efficiency of ODS HPLC, where each sesquiterpene was eluted as a pure compound within 30 minutes. tandfonline.com For the assessment of enantiomeric purity, chiral HPLC is the method of choice, capable of separating the (+) and (-) enantiomers of Longifolene. nih.govwikipedia.org

For trace analysis, sample preparation techniques such as solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate volatile compounds like Longifolene from a sample matrix. mdpi.com This approach enhances the sensitivity of the analysis, allowing for the detection of trace amounts of the compound.

The purity of a Longifolene sample can be assessed using these high-resolution chromatographic techniques. The presence of impurities would be indicated by additional peaks in the chromatogram. By integrating the peak areas, the percentage purity can be calculated. For example, a GC-FID analysis of a purified Isolongifolene sample, an isomer of Longifolene, showed a purity of 94.30%. sphinxsai.com

| Chromatographic Method | Column/Stationary Phase | Application | Typical Parameters/Findings |

|---|---|---|---|

| GCxGC-FID/MS | Primary: Nonpolar (e.g., DB-1ms); Secondary: Polar (e.g., DB-17ms) | Separation of complex essential oils containing Longifolene and other sesquiterpenes. | Enhanced peak capacity and resolution of isomeric and isobaric compounds. agilent.com |

| RP-HPLC | Octadecyl-silica (ODS) | Purification of Longifolene and its derivatives. | Efficient separation for obtaining pure compounds. tandfonline.com |

| Chiral HPLC | Chiral Stationary Phase | Enantiomeric separation of (+)- and (-)-Longifolene. | Assessment of enantiomeric purity. nih.gov |

| GC-MS with SPME | Capillary columns (e.g., DB-1 or DB-5) | Trace analysis of Longifolene in various matrices. | Pre-concentration of the analyte for enhanced sensitivity. mdpi.com |

Future Research Perspectives and Unaddressed Scientific Questions Regarding Longifolonine

Comprehensive Elucidation of Specific Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of benzylisoquinoline alkaloids like longifolonine in plants involves a complex series of enzymatic reactions. researchgate.netnih.gov While the general pathway from amino acid precursors is understood, the specific enzymes responsible for many of the key steps in this compound formation have not been identified or characterized. nih.gov Future research should aim to:

Identify and Isolate Key Enzymes: Utilize transcriptomic and proteomic approaches to identify candidate genes and enzymes involved in the this compound biosynthetic pathway in plants such as Cryptocarya longifolia. publish.csiro.aukemdikbud.go.id

Characterize Enzyme Function: Express these enzymes in heterologous systems (e.g., yeast or E. coli) to study their substrate specificity, catalytic mechanism, and regulatory properties. researchgate.netnih.gov

Understand Regulatory Networks: Investigate how the expression of these biosynthetic genes is regulated in response to developmental cues and environmental stresses.

A thorough understanding of the biosynthetic pathway could enable the production of this compound and related compounds in engineered microorganisms, providing a sustainable alternative to extraction from plant sources. researchgate.net

In-depth Characterization of Intrinsic Biological Roles and Molecular Pathways

The biological activities of this compound are largely unexplored. Preliminary studies on related benzylisoquinoline alkaloids suggest a wide range of pharmacological properties, including anticancer and antimicrobial effects. researchgate.netresearchgate.net Future research should focus on a systematic evaluation of this compound's biological effects, including:

Broad-Spectrum Bioactivity Screening: Test this compound against a diverse panel of cell lines, bacteria, fungi, and viruses to identify potential therapeutic applications.

Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies are needed to elucidate the underlying molecular mechanism. For example, if this compound shows anticancer activity, researchers could investigate its effects on cell cycle progression, apoptosis, and specific signaling pathways. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand which structural features are essential for its biological activity. This knowledge can guide the design of more potent and selective derivatives.

These investigations could uncover novel therapeutic leads and provide a deeper understanding of how this class of alkaloids interacts with biological systems. whiterose.ac.uk

Development of Robust Analytical Protocols for Complex Matrices

The accurate detection and quantification of this compound in complex biological and environmental samples is crucial for many areas of research. While general methods for alkaloid analysis exist, specific and validated protocols for this compound are lacking. kemdikbud.go.idum.edu.my Future work in this area should include:

Development of Selective Extraction Methods: Optimize sample preparation techniques to efficiently extract this compound from various matrices, such as plant tissues, microbial cultures, and biological fluids, while minimizing interference from other compounds.

Advanced Chromatographic and Spectrometric Techniques: Develop and validate high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods coupled with mass spectrometry (MS) for the sensitive and specific quantification of this compound. nih.gov

Reference Standard Availability: Ensure the availability of a certified reference standard for this compound to allow for accurate calibration and comparison of results across different laboratories.

Robust analytical methods are fundamental for pharmacokinetic studies, biosynthetic pathway elucidation, and ecological investigations. nih.govitb.ac.id

Exploration of this compound's Significance in Chemotaxonomy and Plant Ecology

The distribution of alkaloids in the plant kingdom is not random and can provide valuable clues about evolutionary relationships. ufpb.brresearchgate.net The presence of this compound in specific plant genera, such as Cryptocarya, suggests it may have chemotaxonomic significance. publish.csiro.aukemdikbud.go.idresearchgate.net Further research is needed to:

Survey a Broader Range of Species: Systematically screen a wider variety of plant species, particularly within the Lauraceae family, for the presence of this compound and related alkaloids. ufpb.brsci-hub.se

Correlate with Genetic Data: Compare the distribution of these alkaloids with phylogenetic data derived from DNA sequencing to establish a clearer understanding of their evolutionary significance.

Investigate Ecological Roles: Explore the potential ecological functions of this compound, such as defense against herbivores or pathogens. This could involve studying the effects of this compound on insect feeding behavior or its antimicrobial properties in an ecological context.

These studies will not only enhance our understanding of plant evolution and chemical ecology but may also lead to the discovery of new sources of this compound and other bioactive alkaloids.

Q & A

Q. How should researchers address discrepancies in this compound’s reported solubility across pharmacological studies?

- Methodological Answer : Characterize solubility via shake-flask method in biorelevant media (FaSSIF/FeSSIF) at physiological pH. Use dynamic light scattering (DLS) to detect aggregation and differential scanning calorimetry (DSC) to assess crystallinity. Report results with Hansen solubility parameters to guide formulation .

Ethical & Reproducibility Considerations

Q. What documentation standards are essential for ensuring reproducibility in this compound’s preclinical studies?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, detailing animal strain, husbandry, and randomization. For in vitro work, include passage numbers, mycoplasma testing, and culture conditions (e.g., % FBS, hypoxia). Share raw data and analysis scripts via platforms like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.